molecular formula C18H27N3O4 B11989810 Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate

Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate

Cat. No.: B11989810
M. Wt: 349.4 g/mol
InChI Key: MMMNODIAVZHIRP-UHFFFAOYSA-N
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Description

Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyl ester group, a dimethylamino propyl chain, and a benzoate moiety. Its multifaceted structure allows it to participate in a range of chemical reactions and makes it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzoate moiety. The benzoate can be synthesized through the esterification of benzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The resulting butyl benzoate is then subjected to further reactions to introduce the dimethylamino propyl chain and the oxoacetyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target molecules, while the oxoacetyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: Lacks the dimethylamino propyl and oxoacetyl groups, making it less reactive.

    Dimethylamino benzoate: Does not have the butyl ester group, affecting its solubility and reactivity.

    Oxoacetyl benzoate: Missing the dimethylamino propyl chain, which limits its interactions with biological targets.

Uniqueness

Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound with numerous applications in research and industry.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

butyl 4-[[2-[3-(dimethylamino)propylamino]-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C18H27N3O4/c1-4-5-13-25-18(24)14-7-9-15(10-8-14)20-17(23)16(22)19-11-6-12-21(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

MMMNODIAVZHIRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C

Origin of Product

United States

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